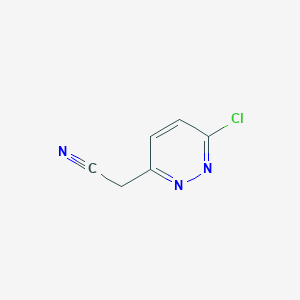
2-(6-Chloropyridazin-3-yl)acetonitrile
Vue d'ensemble
Description
“2-(6-Chloropyridazin-3-yl)acetonitrile” is an organic compound with the molecular formula C6H4ClN3 . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and an acetonitrile group .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid at room temperature. It has a molecular weight of 153.57 g/mol .Applications De Recherche Scientifique
Corrosion Inhibition
2-(6-Chloropyridazin-3-yl)acetonitrile derivatives have been researched for their potential as corrosion inhibitors. In a study by Mashuga, Olasunkanmi, and Ebenso (2017), various pyridazine derivatives, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, demonstrated significant inhibitory effects on the corrosion of mild steel in hydrochloric acid. These compounds were found to be mixed-type inhibitors, suggesting their utility in protecting metal surfaces from corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Analgesic Agents
In the field of medicinal chemistry, derivatives of this compound have been explored for their analgesic properties. Aggarwal et al. (2020) synthesized 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and evaluated them as analgesic agents. These compounds showed promising analgesic activity in vivo, highlighting their potential therapeutic applications (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Antimicrobial and Antioxidant Activities
A study by Elewa et al. (2021) investigated the antimicrobial and anticancer properties of various pyridine derivatives originating from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile. These derivatives exhibited significant antibacterial and antitumor activities, suggesting their potential in developing new therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Fluorescent Probes for Metal Ions
The derivative 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, synthesized from this compound, was identified as an efficient fluorescent probe for mercury ions. This study, conducted by Shao et al. (2011), demonstratesthe application of such compounds in detecting and monitoring specific metal ions, which can be vital in environmental monitoring and diagnostic applications (Shao, Pang, Yan, Shi, & Cheng, 2011).
Surface Protection Activities
Olasunkanmi, Mashuga, and Ebenso (2018) researched the surface protection capabilities of 6-substituted 3-chloropyridazine derivatives, including compounds related to this compound. These derivatives exhibited potential in protecting mild steel surfaces in acidic environments, highlighting their importance in industrial applications where corrosion resistance is critical (Olasunkanmi, Mashuga, & Ebenso, 2018).
Synthesis of Novel Scaffolds
Herold et al. (2007) described the synthesis of a new class of compounds involving alpha-aryl-alpha-(pyridazin-3-yl)-acetonitriles, derivates of this compound. These compounds were used to create novel derivatives of 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione, indicating their utility in the development of new chemical scaffolds for further pharmaceutical and chemical research (Herold, Kałucka, Król, Herold, Kleps, & Turło, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-(6-chloropyridazin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-5(3-4-8)9-10-6/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOVPWSWNKGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

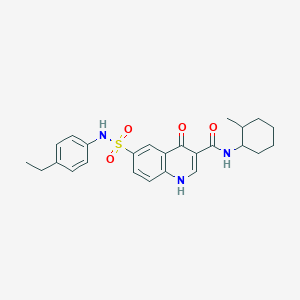

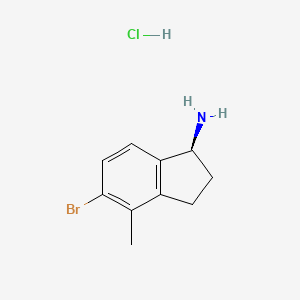
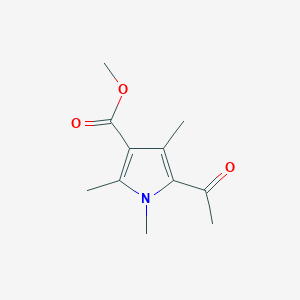
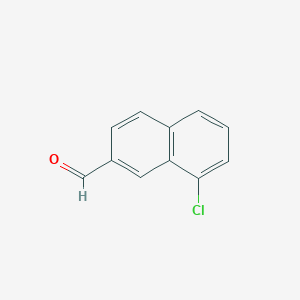


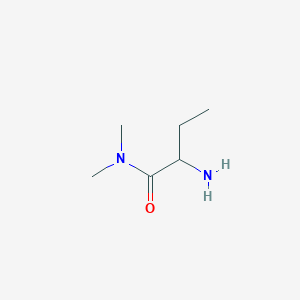
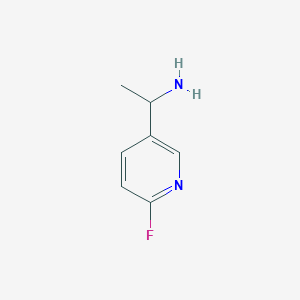
![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)
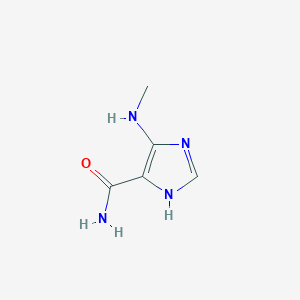

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B3332593.png)

